molecular formula C20H32N2O2 B3235945 (R)-3,3-dimethyl-4-(((R)-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester CAS No. 1357396-57-6

(R)-3,3-dimethyl-4-(((R)-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3235945
CAS No.: 1357396-57-6
M. Wt: 332.5 g/mol
InChI Key: UTVQVRBKUUPBFP-NVXWUHKLSA-N
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Description

®-3,3-dimethyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3-dimethyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, basic or neutral conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-3,3-dimethyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3,3-dimethyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3,3-dimethyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the phenylethyl group, which imparts distinct pharmacological properties and potential therapeutic applications compared to other piperidine derivatives.

Properties

IUPAC Name

tert-butyl (4R)-3,3-dimethyl-4-[[(1R)-1-phenylethyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-15(16-10-8-7-9-11-16)21-17-12-13-22(14-20(17,5)6)18(23)24-19(2,3)4/h7-11,15,17,21H,12-14H2,1-6H3/t15-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVQVRBKUUPBFP-NVXWUHKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCN(CC2(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H]2CCN(CC2(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111491
Record name 1-Piperidinecarboxylic acid, 3,3-dimethyl-4-[[(1R)-1-phenylethyl]amino]-, 1,1-dimethylethyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357396-57-6
Record name 1-Piperidinecarboxylic acid, 3,3-dimethyl-4-[[(1R)-1-phenylethyl]amino]-, 1,1-dimethylethyl ester, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357396-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3,3-dimethyl-4-[[(1R)-1-phenylethyl]amino]-, 1,1-dimethylethyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3,3-dimethyl-4-(((R)-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester
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(R)-3,3-dimethyl-4-(((R)-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester
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(R)-3,3-dimethyl-4-(((R)-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester
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(R)-3,3-dimethyl-4-(((R)-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester
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(R)-3,3-dimethyl-4-(((R)-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester
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(R)-3,3-dimethyl-4-(((R)-1-phenylethyl)amino)piperidine-1-carboxylic acid tert-butyl ester

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